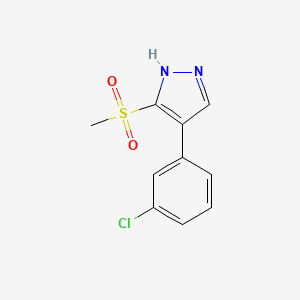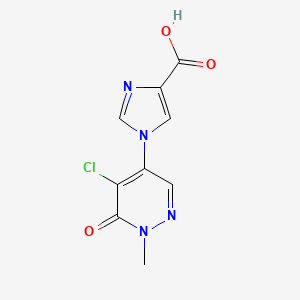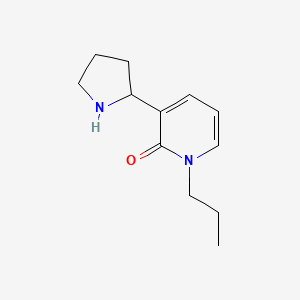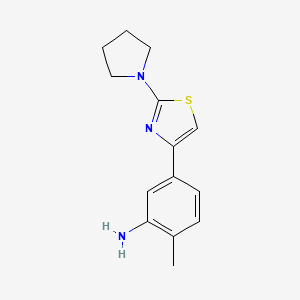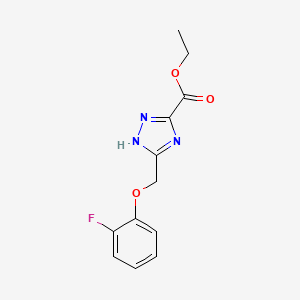
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the fluorophenoxy group and the triazole ring in its structure contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its potential to inhibit specific enzymes in plants and pests.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-((2-chlorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-((2-bromophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-((2-methylphenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and bioactivity. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C12H12FN3O3 |
|---|---|
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
ethyl 5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,15,16) |
Clé InChI |
JHNHRFLJOXKCMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


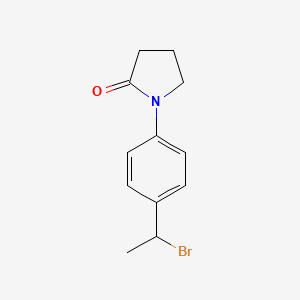


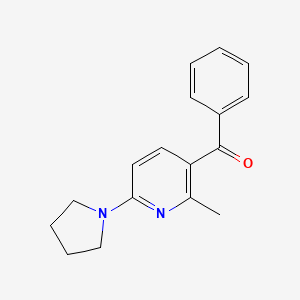
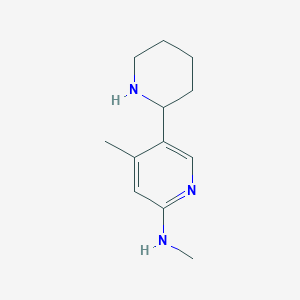

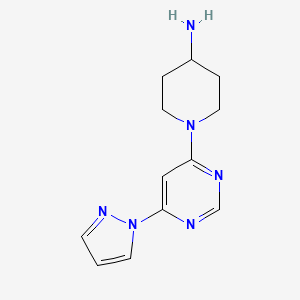
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
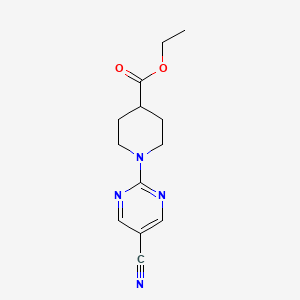
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
